Bofutrelvir

Description

Bofutrelvir is a small molecule inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro; 3C-like protease; 3CL protease; 3CLpro; nsp5 protease), with potential antiviral activity against SARS-CoV-2. Upon intravenous administration or inhalation into the lungs, this compound selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication. This compound may have antiviral activity in the brain.

Structure

3D Structure

Properties

IUPAC Name |

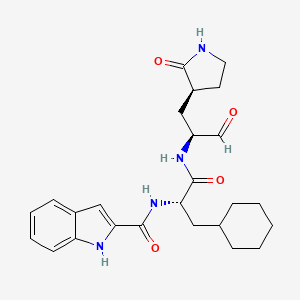

N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c30-15-19(13-18-10-11-26-23(18)31)27-24(32)21(12-16-6-2-1-3-7-16)29-25(33)22-14-17-8-4-5-9-20(17)28-22/h4-5,8-9,14-16,18-19,21,28H,1-3,6-7,10-13H2,(H,26,31)(H,27,32)(H,29,33)/t18-,19-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJGHVHQWJOOT-ZJOUEHCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C=O)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103278-86-8 | |

| Record name | MPI-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2103278868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bofutrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UX5SKK2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bofutrelvir's Mechanism of Action Against SARS-CoV-2 Mpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Bofutrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro, also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] This makes it a prime target for antiviral drug development.[1][4] this compound has demonstrated high efficacy and broad-spectrum antiviral activity against SARS-CoV-2 and its variants.[5] This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the structural basis of this compound's action and resistance.

Core Mechanism of Action

This compound is a peptidomimetic covalent inhibitor that targets the catalytic dyad of SARS-CoV-2 Mpro, which is composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][6] The mechanism involves the electrophilic "warhead" of this compound forming a covalent bond with the thiol group of the Cys145 residue in the enzyme's active site.[1] This irreversible or reversible covalent interaction effectively inactivates the enzyme, thereby arresting the viral replication process.[1][6] The inhibitor is designed to fit into the substrate-binding pocket of Mpro, which is situated in the cleft between the enzyme's domains I and II.[1]

The binding of this compound is stabilized by a network of interactions within the substrate-binding subsites (S1', S1, S2, and S4) of the protease.[7][8] For instance, in the wild-type enzyme, specific moieties of the inhibitor form hydrogen bonds and hydrophobic interactions with key residues, ensuring high binding affinity and potent inhibition.[9][10]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against wild-type SARS-CoV-2 Mpro, as well as several clinically relevant mutants and the Mpro from MERS-CoV. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Table 1: this compound IC50 Values Against Wild-Type and Mutant Mpro

| Target Protease | IC50 Value (µM) | Fold Change vs. Wild-Type | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro (Wild-Type) | ~0.06 (60 nM)* | - | [11] |

| SARS-CoV-2 Mpro E166V | No significant effect | ~1 | [11] |

| SARS-CoV-2 Mpro E166N | Significantly higher | Reduced potency | [7][9] |

| SARS-CoV-2 Mpro E166R | Significantly higher | Reduced potency | [7][9] |

| SARS-CoV-2 Mpro H163A | Significantly higher | Reduced potency | [7][9] |

| SARS-CoV-2 Mpro S144A | Significantly higher | Reduced potency | [7][9] |

| MERS-CoV Mpro | 12.11 | >200-fold reduction | [12] |

*Note: IC50 values can vary based on assay conditions. This value is provided as a reference.

Studies have shown that mutations, particularly around the S1 subsite such as E166V, E166N, E166R, H163A, and S144A, can significantly reduce the inhibitory effectiveness of this compound.[7][9] This reduction in potency is often due to the disruption of crucial hydrogen bonds and altered stability of the binding site.[7][9] For example, the E166V mutation has been shown to cause strong resistance to other inhibitors like nirmatrelvir, but this compound's binding shows greater flexibility, which may help it accommodate the mutant active site despite the loss of a direct polar contact.[11]

Structural Insights from Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound within the Mpro active site.[13] The crystal structure of the wild-type SARS-CoV-2 Mpro in complex with this compound (e.g., PDB: 6LZE) reveals detailed interactions.[9][10]

-

S1 Subsite: Key interactions occur at the S1 subsite, where mutations like E166V/N/R, H163A, and S144A are located.[12] These mutations can disrupt hydrogen bonds critical for inhibitor binding.[7]

-

S4 Subsite: The loss of hydrogen bonds at the S4 subsite is a critical factor in the diminished inhibitory activity against MERS-CoV Mpro.[7]

-

Inhibitor Conformation: Structural analyses show that mutations can cause significant variations in the orientation of this compound within the binding pocket.[12] For instance, the orientation in the H163A mutant differs substantially from that in the wild-type and other mutants, particularly at the P1' (aldehyde group), P1 ((S)-γ-lactam ring), and P2 (cyclohexyl moiety) sites.[12]

Experimental Protocols

The characterization of this compound's mechanism relies on several key experimental methodologies.

This assay measures the proteolytic activity of Mpro on a fluorogenic substrate to determine the inhibitory capacity of compounds like this compound.

-

Principle: A FRET (Förster Resonance Energy Transfer) or other fluorogenic peptide substrate is cleaved by active Mpro, leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

-

Reagents & Buffers:

-

Assay Buffer: Typically contains 20 mM HEPES (pH 7.3), 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, and 1 mM TCEP.[14] An alternative is Tris-based buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0).[15]

-

SARS-CoV-2 Mpro: Recombinantly expressed and purified enzyme (e.g., final concentration of 5 nM).[14]

-

Fluorogenic Substrate: A peptide substrate with a fluorophore and a quencher (e.g., final concentration of 375 nM).[14]

-

This compound: Serially diluted in DMSO.

-

-

Protocol Outline:

-

Incubation: Incubate serially diluted this compound with Mpro in a 384-well plate for a set period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[16]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Reading: Monitor the increase in fluorescence intensity over time using a microplate reader at appropriate excitation/emission wavelengths.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value.

-

This protocol is used to determine the three-dimensional structure of this compound bound to Mpro.

-

Principle: A highly pure and concentrated protein-inhibitor complex is crystallized. The resulting crystal diffracts X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[13]

-

Protocol Outline:

-

Protein Expression and Purification:

-

Complex Formation and Crystallization:

-

Incubate the purified Mpro with an excess of this compound to ensure complex formation.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.

-

-

Data Collection:

-

Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.[13]

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the structure using molecular replacement with a known Mpro structure as a search model.

-

Build the atomic model of the protein and the bound inhibitor into the electron density map and refine the model to achieve the best fit with the experimental data.

-

-

These assays measure the ability of an inhibitor to block viral replication in a cellular context.

-

Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the inhibitor and then infected with the virus. The reduction in viral replication or virus-induced cell death is quantified to determine the inhibitor's efficacy (EC50).

-

Types of Assays:

-

Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in a cell monolayer.[17]

-

CPE Inhibition Assay: Measures the inhibition of the virus-induced cytopathic effect (CPE).[17]

-

Reporter Gene Assay: Uses engineered cell lines or viruses that express a reporter gene (e.g., luciferase, GFP) upon viral replication.[18][19] A split-GFP system, for instance, can be designed where fluorescence is reconstituted upon Mpro cleavage, and inhibitors would block this signal.[19]

-

-

Protocol Outline (General):

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in multi-well plates.[17]

-

Compound Treatment: Treat the cells with serial dilutions of this compound.

-

Viral Infection: Infect the cells with a known titer of SARS-CoV-2.

-

Incubation: Incubate for a period sufficient for viral replication and observation of effects (e.g., 48-72 hours).

-

Quantification: Quantify the viral activity using the chosen method (e.g., counting plaques, measuring cell viability, or reading reporter gene signal).

-

Data Analysis: Calculate the EC50 value from the dose-response curve. A cytotoxicity assay (CC50) is run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

-

Conclusion

This compound is a potent covalent inhibitor of SARS-CoV-2 Mpro that functions by forming a bond with the catalytic Cys145 residue, thereby blocking viral polyprotein processing. Its efficacy is supported by low nanomolar IC50 values against the wild-type enzyme. Structural studies have provided a detailed map of its interaction within the Mpro active site, which is crucial for understanding its mechanism and for the rational design of next-generation inhibitors. However, the emergence of resistance mutations, particularly in the S1 substrate-binding pocket, poses a challenge by reducing this compound's binding affinity and inhibitory potency.[7] Continued surveillance of Mpro mutations and further structural and biochemical analyses are essential to adapt therapeutic strategies and combat future resistance.[7][11]

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Main Proteases of Coronavirus Bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dgk-home.de [dgk-home.de]

- 14. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]

- 15. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bofutrelvir: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bofutrelvir (also known as FB2001) is a potent antiviral agent that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). As an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), this compound plays a critical role in disrupting the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the mechanism of action of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure

This compound is a peptidomimetic small molecule inhibitor. Its chemical identity is well-characterized by its IUPAC name, molecular formula, and other identifiers.

Table 1: Chemical Identifiers of this compound [1][2][3]

| Identifier | Value |

| IUPAC Name | N-[(2S)-3-cyclohexyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide |

| Molecular Formula | C25H32N4O4 |

| Molecular Weight | 452.5 g/mol |

| CAS Number | 2103278-86-8 |

| SMILES | C1CCC(CC1)C--INVALID-LINK--C=O">C@@HNC(=O)C3=CC4=CC=CC=C4N3 |

The chemical structure of this compound is fundamental to its inhibitory activity. It is designed to fit into the active site of the SARS-CoV-2 Mpro, a crucial enzyme for viral replication.

Caption: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful coupling of various chemical moieties. The following is a representative synthetic scheme.

Experimental Protocols

The synthesis of this compound can be achieved through a convergent synthesis strategy. A detailed, step-by-step protocol is outlined below, based on publicly available information.[2]

Step 1: Synthesis of Intermediate 1-3

-

Dissolve compound 1-2 (1 g, 3.15 mmol) in 25 mL of anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add cobalt dichloride hexahydrate (450 mg, 1.89 mmol).

-

After 10 minutes, add sodium borohydride (715 mg, 18.9 mmol) in small portions.

-

Continue the reaction in the ice bath for 1 hour, then allow it to return to room temperature and react for 15 hours.

-

Quench the reaction with 5 mL of saturated NH4Cl solution and stir for 10 minutes.

Step 2: Synthesis of Intermediate 1-4

-

Dissolve compound 1-3 (2.6 g) in a 1:1 (v/v) solution of dichloromethane and trifluoroacetic acid.

-

Stir at room temperature for 1 hour.

-

Concentrate the solution, add 100 mL of dichloromethane, and wash with a saturated sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield compound 1-4.

Step 3: Synthesis of Intermediate 1-5

-

To a solution of Boc-cyclohexylalanine (1.26 g, 5 mmol) in 80 mL of dichloromethane, add EDCI (1.36 g, 6 mmol) and HOBt (0.822 g, 6 mmol).

-

Stir at room temperature for 30 minutes.

-

Add compound 1-4 (0.896 g, 5 mmol) followed by the dropwise addition of 1.2 equivalents of triethylamine.

-

Monitor the reaction by TLC. Upon completion, extract with dichloromethane and wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

Step 4: Synthesis of Intermediate 1-6

-

Dissolve compound 1-5 (2.5 g) in a 1:1 (v/v) solution of dichloromethane and trifluoroacetic acid.

-

Stir at room temperature for 1 hour.

-

Concentrate the solution, add 100 mL of dichloromethane, and wash with a saturated sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain compound 1-6.

Step 5: Synthesis of Intermediate 1-7

-

To a solution of Indole-2-carboxylic acid (0.795 g, 5 mmol) in 80 mL of dichloromethane, add EDCI (1.36 g, 6 mmol) and HOBt (0.822 g, 6 mmol).

-

Stir at room temperature for 30 minutes.

-

Add compound 1-6 and continue stirring until the reaction is complete as monitored by TLC.

Step 6: Synthesis of Intermediate 1-8

-

Dissolve compound 1-7 (243 mg, 0.51 mmol) in 20 mL of methanol.

-

Slowly add sodium borohydride (107 mg, 2.9 mmol) in portions and stir at room temperature for approximately 2 hours.

-

Quench the reaction with about 20 mL of saturated brine.

-

Concentrate the methanol and extract with dichloromethane.

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield compound 1-8.

Step 7: Synthesis of this compound (Compound 1-9)

-

Dissolve intermediate 1-8 (129 mg, 0.29 mmol) in 20 mL of dichloromethane.

-

Add Dess-Martin periodinane (147 mg, 0.35 mmol) and solid sodium bicarbonate (29 mg, 0.35 mmol).

-

Stir at room temperature and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and extract the filtrate with saturated sodium bicarbonate.

-

Purify the organic layer to obtain this compound.

Caption: A representative workflow for the synthesis of this compound.

Mechanism of Action and Antiviral Activity

This compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication.

Signaling Pathway: Inhibition of Viral Replication

The antiviral activity of this compound stems from its ability to block the proteolytic activity of Mpro. The general mechanism is as follows:

-

Viral Entry and RNA Release: SARS-CoV-2 enters the host cell and releases its genomic RNA into the cytoplasm.

-

Translation of Polyproteins: The host cell's ribosomes translate the viral RNA into two large polyproteins, pp1a and pp1ab.

-

Proteolytic Processing by Mpro: The viral main protease (Mpro) and papain-like protease (PLpro) cleave these polyproteins at specific sites to generate functional non-structural proteins (nsps).

-

Formation of Replication-Transcription Complex (RTC): The mature nsps assemble to form the RTC, which is responsible for replicating the viral genome and transcribing subgenomic RNAs.

-

Assembly and Release of New Virions: New viral genomes and structural proteins are assembled into new virions, which are then released from the host cell to infect other cells.

This compound acts as a competitive inhibitor, binding to the active site of Mpro and preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle effectively halts viral replication.

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Quantitative Antiviral Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for its antiviral efficacy.

Table 2: In Vitro Antiviral Activity of this compound [3][4]

| Assay | Target | Value |

| IC50 | SARS-CoV-2 Mpro | 53 nM |

| EC50 | SARS-CoV-2 (Vero E6 cells) | 0.53 µM |

Conclusion

This compound is a promising antiviral candidate with a well-defined chemical structure and a clear mechanism of action against SARS-CoV-2. Its potent inhibition of the viral main protease makes it a valuable tool in the ongoing efforts to combat COVID-19. The detailed synthesis protocol and understanding of its interaction with the viral replication machinery are crucial for further research, development, and optimization of this and similar antiviral compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing antiviral therapies.

References

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro efficacy, mechanism of action, and experimental evaluation of Bofutrelvir (also known as FB2001), a potent inhibitor of the SARS-CoV-2 main protease (Mpro), against various coronavirus variants.

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a critical enzyme in the coronavirus life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1][2][3][4] Due to its vital role and high conservation across coronaviruses, Mpro is a prime target for antiviral drug development.[1][4]

This compound is a small molecule inhibitor specifically designed to target the SARS-CoV-2 Mpro. It has demonstrated potent antiviral activity against SARS-CoV-2 and its variants in vitro.[1] Unlike therapies that require a pharmacokinetic booster like ritonavir, this compound is being developed as a monotherapy, which may reduce the risk of drug-drug interactions.[1] This guide summarizes the quantitative data on its antiviral activity, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of the coronavirus main protease (Mpro/3CLpro).[1] Upon viral entry into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[3][4] Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins, such as RNA-dependent RNA polymerase and helicase.[4] This proteolytic processing is an essential step for the assembly of the viral replication and transcription complex.

This compound binds to the active site of Mpro, inhibiting its proteolytic activity. This inhibition prevents the cleavage of the viral polyproteins, thereby blocking the formation of the replication machinery and ultimately halting viral transcription and replication.

Caption: Mechanism of action of this compound as a 3CL Protease inhibitor.

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent inhibitory activity against wild-type SARS-CoV-2 Mpro and antiviral efficacy against several SARS-CoV-2 variants. However, its potency can be significantly reduced by specific mutations in the Mpro enzyme.

| Virus / Variant | Target | Assay Type | IC₅₀ (µM) | EC₅₀ (µM) | Reference(s) |

| SARS-CoV-2 (Wild-Type) | Mpro | FRET-based | 0.021 - 0.053 | - | [5] |

| SARS-CoV-2 (General Variants) | Whole Virus | Cell Culture | - | 0.26 - 0.42 | |

| SARS-CoV-2 (General) | Whole Virus | Cell Culture | - | 0.53 | |

| SARS-CoV-2 Mpro E166N Mutant | Mpro | FRET-based | > 100 | - | [5] |

| SARS-CoV-2 Mpro H163A Mutant | Mpro | FRET-based | > 100 | - | [5] |

| SARS-CoV-2 Mpro E166R Mutant | Mpro | FRET-based | 1.889 | - | [5] |

| SARS-CoV-2 Mpro E166V Mutant | Mpro | FRET-based | 2.740 | - | [5] |

| SARS-CoV-2 Mpro S144A Mutant | Mpro | FRET-based | 24.090 | - | [5] |

| MERS-CoV | Mpro | FRET-based | 12.11 | - | [5][6] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific target, such as an enzyme (in this case, Mpro).

-

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (in this case, inhibition of viral replication in cell culture).

The data indicate that while this compound is highly potent against the wild-type SARS-CoV-2 Mpro, mutations at key residues like E166 and H163 can confer significant resistance, dramatically increasing the IC₅₀ value.[5][7] The inhibitory activity against MERS-CoV Mpro is over 200-fold less effective than against SARS-CoV-2 Mpro.[5]

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using a combination of biochemical and cell-based assays.

Mpro Enzymatic Inhibition Assay (FRET-based)

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified Mpro enzyme.[1][5]

-

Protein Expression and Purification: The Mpro enzymes from SARS-CoV-2 (wild-type and mutants) and other coronaviruses are expressed in a suitable system (e.g., E. coli) and purified to near homogeneity using chromatography techniques.[5]

-

Assay Principle: The assay utilizes a synthetic peptide substrate that mimics the natural Mpro cleavage site, flanked by a fluorophore and a quencher pair (Förster Resonance Energy Transfer or FRET). In its intact state, the quencher suppresses the fluorophore's signal.

-

Procedure:

-

Purified Mpro enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher, resulting in an increase in fluorescence signal over time.

-

The reaction is monitored using a fluorescence plate reader.

-

-

Data Analysis: The rate of fluorescence increase is proportional to Mpro activity. The percentage of inhibition at each this compound concentration is calculated relative to a control (e.g., DMSO) without the inhibitor. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.[8]

Cell-Based Antiviral Assays

These assays evaluate the efficacy of this compound in inhibiting viral replication within a host cell environment.[9][10]

-

Cells and Virus: A susceptible cell line, such as Vero E6 cells, is commonly used.[10] The cells are cultured to form a monolayer in microplates. The desired SARS-CoV-2 variant is propagated and its titer determined (e.g., by plaque assay or TCID₅₀).[11][12]

-

Cytopathic Effect (CPE) Reduction Assay:

-

Cell monolayers are infected with a standardized amount of SARS-CoV-2.

-

Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of this compound.

-

Plates are incubated for a period sufficient for the virus to cause visible cell damage (cytopathic effect), typically 2-4 days.[11]

-

Cell viability is assessed using methods like neutral red uptake or other colorimetric assays (e.g., MTS, MTT).[11]

-

The EC₅₀ is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.[3][13]

-

-

Plaque Reduction Neutralization Test (PRNT):

-

A standardized amount of virus is pre-incubated with serial dilutions of this compound.

-

The virus-drug mixture is then added to cell monolayers.

-

After an incubation period to allow for viral entry, the inoculum is removed and replaced with a semi-solid overlay (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[11]

-

This results in the formation of localized zones of cell death called plaques.

-

After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques is counted for each drug concentration, and the EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the virus-only control.[11]

-

-

Virus Yield Reduction Assay:

-

This assay quantifies the amount of new infectious virus produced in the presence of the drug.[11]

-

Cell monolayers are infected with SARS-CoV-2 and treated with different concentrations of this compound as described above.

-

After a full replication cycle (e.g., 24-48 hours), the supernatant from the cell cultures is collected.

-

The amount of infectious virus in the supernatant is then quantified using a TCID₅₀ (Tissue Culture Infectious Dose 50) assay or quantitative RT-PCR (qRT-PCR).[10][11]

-

The EC₅₀ is the concentration of this compound that reduces the viral yield by 50%.

-

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to the drug killing the host cells, a cytotoxicity assay is run in parallel.

-

Uninfected cell monolayers are incubated with the same serial dilutions of this compound used in the antiviral assays.

-

After the incubation period, cell viability is measured.

-

The CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

-

The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.

Standard Experimental Workflow

The evaluation of a potential antiviral compound like this compound follows a logical progression from biochemical assays to cell-based models to determine efficacy and safety.

Caption: General workflow for in vitro evaluation of antiviral compounds.

References

- 1. Structural Basis of Main Proteases of Coronavirus Bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substitutions in SARS-CoV-2 Mpro Selected by Protease Inhibitor Boceprevir Confer Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity Against SARS-CoV-2 Variants Using in Silico and in Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

Bofutrelvir: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofutrelvir (also known as FB2001) is a potent, peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, this compound blocks the proteolytic processing of viral polyproteins, thereby halting the viral life cycle.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, intended to inform further research and development.

Pharmacodynamics: The In Vitro and In Vivo Antiviral Profile

This compound has demonstrated potent in vitro activity against SARS-CoV-2 and its variants. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against the Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

In Vitro Efficacy

This compound exhibits robust inhibition of the wild-type SARS-CoV-2 Mpro and retains activity against various mutations. However, its efficacy can be reduced by certain mutations in the Mpro active site.[2]

| Parameter | Value | SARS-CoV-2 Variant/Mpro Mutant | Reference |

| IC50 | 53 nM | Wild-Type Mpro | [3] |

| >100 µM | E166N Mutant Mpro | ||

| 1.889 µM | E166R Mutant Mpro | ||

| >100 µM | H163A Mutant Mpro | ||

| 2.740 µM | E166V Mutant Mpro | ||

| 24.090 µM | S144A Mutant Mpro | ||

| EC50 | 0.53 µM | Wild-Type SARS-CoV-2 | [3] |

| 0.42 µM | SARS-CoV-2 (Original) | [3] | |

| 0.39 µM | Alpha (B.1.1.7) | [3] | |

| 0.28 µM | Beta (B.1.351) | [3] | |

| 0.27 µM | Delta (B.1.617.2) | [3] | |

| 0.26 µM | Omicron (B.1.1.529) | [3] |

In Vivo Efficacy

Preclinical studies in K18-hACE2 transgenic mice, a model for COVID-19, have demonstrated the in vivo antiviral efficacy of this compound. Administration of this compound resulted in a significant, dose-dependent reduction in viral loads in both the lungs and the brain.[3]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| K18-hACE2 Mice | 100 and 200 mg/kg, intraperitoneally | Dose-dependent reduction in lung and brain viral titers against the Delta variant. | [3] |

Pharmacokinetics: Absorption, Distribution, and Preliminary Human Data

Detailed pharmacokinetic parameters for this compound in preclinical species and humans are not extensively available in the public domain. However, early clinical and preclinical data provide some initial insights.

Preclinical Pharmacokinetics

Studies in rats and dogs have indicated that inhaled this compound leads to significantly higher drug exposure in the respiratory tract and lungs compared to plasma. This suggests a potential advantage for treating respiratory viral infections.

Note: Specific quantitative data on half-life, clearance, and volume of distribution from these preclinical studies are not publicly available.

Human Pharmacokinetics

A Phase 1 clinical trial (NCT04766931) has evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[4] While the full results are not yet published, a physiologically based pharmacokinetic (PBPK) model has been developed to predict human lung concentrations.

| Parameter | Value | Dosing Regimen | Data Source |

| Observed Plasma Ctrough ss | 0.163 µg/mL | 200 mg twice a day for 5 days | PBPK Model[5] |

| Predicted Lung Ctrough ss | 2.5 µg/mL | 200 mg twice a day for 5 days | PBPK Model[5] |

These predicted lung concentrations are significantly higher than the in vitro EC50 values for various SARS-CoV-2 variants, suggesting that therapeutic concentrations can be achieved at the site of infection.[5]

Experimental Protocols

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the IC50 of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

This compound (serial dilutions)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a defined concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.

-

Add the this compound dilutions to the wells containing the Mpro enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Antiviral Efficacy in K18-hACE2 Mice

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Animal Model:

-

K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.

-

Infection: Anesthetize the mice and intranasally inoculate with a standardized dose of a SARS-CoV-2 variant (e.g., Delta).

-

Treatment: Administer this compound or a vehicle control at predetermined doses and schedules (e.g., intraperitoneally, once or twice daily).

-

Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and respiratory distress.

-

Viral Load Quantification: At selected time points post-infection, euthanize a subset of mice and harvest tissues (lungs, brain). Quantify the viral load in the tissues using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

-

Data Analysis: Compare the viral loads and clinical outcomes between the this compound-treated and vehicle-treated groups to determine the antiviral efficacy.

Mechanism of Action: Covalent Inhibition of the Main Protease

This compound's mechanism of action involves the covalent inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps), which are required for viral replication and transcription.

The key steps in the mechanism are:

-

Binding: this compound, a peptidomimetic compound, binds to the active site of Mpro.

-

Covalent Bond Formation: The aldehyde warhead of this compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.

-

Inhibition: This irreversible binding inactivates the enzyme, preventing it from cleaving the viral polyproteins.

-

Disruption of Viral Replication: The inhibition of polyprotein processing halts the formation of the viral replication-transcription complex, thereby stopping viral replication.

References

- 1. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bofutrelvir's Binding Affinity to MERS-CoV Mpro: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the binding affinity of Bofutrelvir, a potent antiviral candidate, to the main protease (Mpro) of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). While this compound has demonstrated significant inhibitory activity against SARS-CoV-2 Mpro, its efficacy against MERS-CoV Mpro is markedly reduced. This paper synthesizes the available quantitative data, details the experimental methodologies for assessing binding affinity, and provides structural insights into the observed interactions. Through a comprehensive review of current literature, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's interaction with MERS-CoV Mpro, facilitating future research and development of broad-spectrum coronavirus inhibitors.

Introduction

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) remains a significant public health concern due to its high mortality rate. The MERS-CoV main protease (Mpro), a 3C-like cysteine protease, is essential for the viral replication cycle, making it a prime target for antiviral drug development.[1] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are crucial for viral replication and transcription.[2][3][4][5]

This compound (also known as FB2001) is a peptidomimetic inhibitor that has shown promise against SARS-CoV-2 Mpro.[1][6] Understanding its binding affinity and mechanism of action against MERS-CoV Mpro is critical for evaluating its potential as a broad-spectrum antiviral agent. Recent studies have quantified the inhibitory potency of this compound against MERS-CoV Mpro and provided a structural basis for its reduced efficacy compared to its activity against SARS-CoV-2 Mpro.[1][6]

This whitepaper will delve into the specifics of this compound's interaction with MERS-CoV Mpro, presenting the quantitative binding data, the experimental methods used to obtain this data, and a visualization of the viral polyprotein processing pathway.

Quantitative Data on this compound's Binding Affinity

The inhibitory potency of this compound against MERS-CoV Mpro has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

| Compound | Target Protease | IC50 (μM) | Reference |

| This compound | MERS-CoV Mpro | 12.11 | [1] |

| This compound | SARS-CoV-2 Mpro | 0.021 | [1] |

As the data indicates, this compound is significantly less potent against MERS-CoV Mpro compared to its activity against SARS-CoV-2 Mpro, with an IC50 value over 500-fold higher.[1] This substantial difference in potency is attributed to structural variations in the active site of the two proteases.

Structural Insights into this compound's Interaction with MERS-CoV Mpro

Structural analysis has revealed key differences in the binding mode of this compound to MERS-CoV Mpro compared to SARS-CoV-2 Mpro. The primary reason for the reduced inhibitory activity is the loss of crucial hydrogen bonds at the S4 subsite of the MERS-CoV Mpro active site.[1][6] This alteration in the binding interaction leads to a less stable drug-target complex, resulting in a weaker inhibitory effect.[1][6]

Experimental Protocols

The determination of the IC50 value for this compound against MERS-CoV Mpro is typically performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a sensitive and robust measurement of protease activity.

Principle of the FRET-based Mpro Inhibition Assay

The FRET assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of Mpro. By measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the IC50 value can be determined.

Detailed Methodology

1. Reagents and Materials:

- Recombinant MERS-CoV Mpro

- FRET peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

- This compound (or other test inhibitor)

- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)

- 384-well microplates

- Fluorescence plate reader

2. Procedure:

- Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

- Enzyme and Substrate Preparation: Recombinant MERS-CoV Mpro and the FRET peptide substrate are diluted to their optimal working concentrations in the assay buffer.

- Assay Reaction:

- A fixed volume of the MERS-CoV Mpro solution is added to the wells of a 384-well plate.

- An equal volume of the serially diluted this compound solution is then added to the wells, and the plate is incubated for a pre-determined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

- The enzymatic reaction is initiated by adding a fixed volume of the FRET peptide substrate to each well.

- Data Acquisition: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em of 320/405 nm).

- Data Analysis: The initial velocity of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase. The percent inhibition at each this compound concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).

Visualizations

MERS-CoV Polyprotein Processing by Mpro

The following diagram illustrates the critical role of MERS-CoV Mpro in the viral replication cycle. Mpro cleaves the large polyproteins (pp1a and pp1ab) translated from the viral RNA into individual non-structural proteins (nsps). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex.

Caption: MERS-CoV Mpro's role in polyprotein processing and this compound's inhibitory action.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the FRET-based experimental workflow used to determine the IC50 value of this compound against MERS-CoV Mpro.

Caption: Workflow for determining the IC50 of this compound against MERS-CoV Mpro using a FRET assay.

Conclusion

This compound exhibits significantly lower inhibitory potency against MERS-CoV Mpro compared to its activity against SARS-CoV-2 Mpro, as evidenced by its micromolar IC50 value. Structural studies attribute this reduced efficacy to the loss of key hydrogen bonding interactions within the S4 subsite of the MERS-CoV Mpro active site. The FRET-based assay provides a reliable method for quantifying the inhibitory activity of compounds against MERS-CoV Mpro. While this compound in its current form may not be an optimal candidate for treating MERS-CoV infections, the detailed understanding of its binding mode and the reasons for its reduced affinity provide a valuable foundation for the structure-based design of new, more potent, and broad-spectrum coronavirus protease inhibitors. Further research focusing on modifying the P4 moiety of this compound and similar inhibitors could lead to compounds with improved binding affinity for MERS-CoV Mpro and other coronaviral proteases.

References

- 1. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

Bofutrelvir: A Technical Deep-Dive into its Mechanism of Viral Replication Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bofutrelvir (also known as FB2001), a potent antiviral agent, and its role in the inhibition of viral replication. The document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction: The Therapeutic Target of this compound

The global health landscape has been profoundly shaped by coronaviruses, particularly SARS-CoV-2. A critical target for antiviral drug development is the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into mature non-structural proteins necessary for viral replication and transcription.[1][4][5] this compound is a peptidomimetic small molecule inhibitor specifically designed to target and inhibit the activity of Mpro.[6][7] Its development as a monotherapy, not requiring a pharmacokinetic booster like ritonavir, reduces the potential for drug-drug interactions, making it a promising candidate for a broad patient population.[3]

Mechanism of Action: Halting Viral Maturation

This compound functions as an inhibitor of the SARS-CoV-2 Mpro, thereby preventing the proteolytic cleavage of viral polyproteins. This inhibition blocks the formation of essential viral proteins, including RNA-dependent RNA polymerase, helicase, and various nucleases, which ultimately halts viral transcription and replication.

Structurally, this compound is a peptidomimetic inhibitor featuring an aldehyde warhead at its C-terminus.[5] It binds to the active site of the Mpro enzyme. The mechanism involves the formation of a covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site, effectively deactivating the enzyme.[5] This targeted action disrupts the viral maturation process, preventing the assembly of new, functional virions.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against SARS-CoV-2 and its variants.

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Mpro and Viral Variants

| Target | Metric | Value | Reference(s) |

|---|---|---|---|

| SARS-CoV-2 Mpro | IC50 | 53 nM | [6] |

| SARS-CoV-2 (Wild-Type) | EC50 | 0.53 µM | [6] |

| SARS-CoV-2 (Alpha Variant) | EC50 | 0.39 µM | [6] |

| SARS-CoV-2 (Beta Variant) | EC50 | 0.28 µM | [6] |

| SARS-CoV-2 (Delta Variant) | EC50 | 0.27 µM | [6] |

| SARS-CoV-2 (Omicron Variant) | EC50 | 0.26 µM |[6] |

IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug needed to inhibit a biological process by 50%.[8] EC50 (Half-maximal effective concentration) represents the concentration of a drug where 50% of its maximal effect is observed.[9]

Table 2: Inhibitory Potency of this compound Against Mpro Mutants

| Mpro Mutant | Effect on this compound | Key Findings | Reference(s) |

|---|---|---|---|

| E166N, E166R, H163A | Substantial reduction in inhibitory potency | Mutations disrupt hydrogen bonds and alter binding site stability, leading to significantly higher IC50 values. | [5][10] |

| E166V, S144A | Significant reduction in binding affinity | Changes in interactions at the S1 subsite of the protease diminish inhibitory effectiveness. |[5][10] |

Studies have also shown that this compound has an additive antiviral effect when used in combination with Remdesivir.[6] In vivo experiments in mouse models demonstrated that this compound effectively reduces viral loads in both the lungs and the brain.[6]

Experimental Protocols

The quantitative data presented above are derived from standardized biochemical and cell-based assays. The following sections provide an overview of the methodologies for these key experiments.

This assay biochemically measures the direct inhibition of the Mpro enzyme by this compound. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Methodology:

-

Reagent Preparation: A recombinant SARS-CoV-2 Mpro enzyme is purified. A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. When the peptide is intact, the quencher suppresses the fluorophore's signal.

-

Assay Execution:

-

The Mpro enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.

-

The FRET peptide substrate is added to the mixture to initiate the enzymatic reaction.

-

If Mpro is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is calculated from the slope of the fluorescence curve.

-

IC50 Calculation: The percentage of Mpro inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The data are plotted on a dose-response curve (Inhibition % vs. log[this compound]), and the IC50 value is determined using non-linear regression.[11]

This assay measures the ability of this compound to inhibit viral replication within host cells. A common method is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Methodology:

-

Cell Culture: A susceptible cell line, such as Vero E6 cells, is cultured in multi-well plates until a confluent monolayer is formed.

-

Infection and Treatment:

-

The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2.

-

After a brief incubation period to allow for viral entry, the inoculum is removed.

-

Fresh medium containing serial dilutions of this compound is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

-

Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for multiple rounds of viral replication, which leads to observable CPE (e.g., cell rounding, detachment) in the virus control wells.

-

Assessment of Viral Activity: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye like crystal violet. The absorbance is then read with a plate reader.

-

EC50 Calculation: The percentage of protection from CPE is calculated for each this compound concentration relative to the virus and cell controls. A dose-response curve is generated to determine the EC50 value.[12]

Clinical Development Status

This compound has progressed through clinical development, with Phase I trials in the US and China demonstrating that the drug is safe and well-tolerated.[7] It has advanced to Phase II/III clinical trials to evaluate its safety and efficacy in hospitalized patients with COVID-19.[7] These trials are crucial for establishing its therapeutic potential in a clinical setting.

Conclusion

This compound is a potent and specific inhibitor of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Its mechanism of action, involving the direct inhibition of Mpro, effectively halts the viral life cycle. Quantitative in vitro data demonstrate its high potency against the wild-type virus and several variants of concern. While mutations in the Mpro enzyme can reduce its efficacy, this compound remains a significant antiviral candidate. The outlined experimental protocols provide a standardized framework for evaluating its inhibitory and antiviral activities. Ongoing clinical trials will further elucidate its role in the therapeutic arsenal against COVID-19 and potentially future coronavirus threats.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Main Proteases of Coronavirus Bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. berstructuralbioportal.org [berstructuralbioportal.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FB2001 (this compound) Phase II/III Clinical Trial Protocol Approved by NMPA-FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. EC50 - Wikipedia [en.wikipedia.org]

- 10. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro) by Bofutrelvir

Audience: Researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of antiviral therapeutics.[1] A key target for these drugs is the main protease (Mpro), also known as 3C-like protease (3CLpro).[2][3] Mpro is a cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication and transcription.[2][3][4][5] Its highly conserved nature among coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[6] this compound (also known as FB2001) is a potent small-molecule inhibitor that selectively targets and binds to SARS-CoV-2 Mpro, thereby preventing viral replication.[7][8][9] These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET)-based assay.

Mechanism of Action

This compound functions as a mechanism-based inhibitor of the SARS-CoV-2 Mpro.[3] The virus translates its RNA into large polyproteins (pp1a and pp1ab), which are inactive precursors.[4][10] The main protease, Mpro, is responsible for cleaving these polyproteins at specific sites to release functional proteins like RNA-dependent RNA polymerase and helicase.[5][7] By inhibiting Mpro, this compound blocks this crucial processing step, halting the formation of the viral replication machinery and thus preventing the virus from multiplying.[7]

References

- 1. Advancements in the development of antivirals against SARS-Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c19early.org [c19early.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Structural Basis of Main Proteases of Coronavirus Bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. journals.plos.org [journals.plos.org]

Application Notes and Protocols for Cell-Based Assays to Determine Bofutrelvir Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bofutrelvir (also known as FB2001) is a potent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the proteolytic processing of viral polyproteins, a critical step in the viral replication cycle.[1] By inhibiting Mpro, this compound effectively blocks viral replication, making it a promising therapeutic candidate for COVID-19.[1][3] These application notes provide detailed protocols for various cell-based assays to evaluate the antiviral efficacy of this compound.

Mechanism of Action of this compound

This compound functions by selectively binding to the active site of the SARS-CoV-2 Mpro. This inhibition prevents the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for forming the viral replication and transcription complex.[1][4] The disruption of this process ultimately halts viral replication.

Signaling Pathway of SARS-CoV-2 Replication and this compound Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against SARS-CoV-2 and its variants, as well as its cytotoxicity profile.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Mpro

| Parameter | Value | Reference |

| IC50 (Mpro) | 53 nM | [1][2] |

| IC50 (WT Mpro) | 0.021 µM | [5] |

| IC50 (E166N mutant) | > 100 µM | [5] |

| IC50 (E166R mutant) | 1.889 µM | [5] |

| IC50 (H163A mutant) | > 100 µM | [5] |

| IC50 (MERS-CoV Mpro) | 12.11 µM | [5] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the Mpro enzymatic activity.

Table 2: Cell-Based Antiviral Efficacy of this compound

| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Reference |

| Wild-Type | Vero E6 | 0.53 | [1][2] |

| Wild-Type | Vero E6 | 0.42 | |

| Alpha | Vero E6 | 0.39 | |

| Beta | Vero E6 | 0.28 | |

| Delta | Vero E6 | 0.27 | |

| Omicron | Vero E6 | 0.26 |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the viral cytopathic effect or replication in cell culture.

Table 3: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | > 50 | > 94 |

| A549-ACE2 | > 100 | > 188 |

| Calu-3 | > 100 | > 188 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to determine the efficacy of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).

Workflow for CPE Reduction Assay

Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.

Protocol:

-

Cell Plating: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Remove the culture medium from the cells and add the diluted this compound. Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).

-

Infection: Add SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 to the wells containing the compound and the virus control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

-

Determine the EC50 and CC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Luciferase Reporter Gene Assay

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to quantify viral replication. Inhibition of viral replication by this compound results in a decrease in the reporter signal.

Workflow for Luciferase Reporter Assay

Caption: Workflow of the Luciferase Reporter Gene Assay.

Protocol:

-

Cell Plating: Seed A549-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Treatment: Add the diluted this compound to the cells and incubate for 2 hours.

-

Infection: Infect the cells with a SARS-CoV-2 nano-luciferase (Nluc) reporter virus.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Luciferase Measurement: Measure the luciferase activity in the cell lysates or supernatant using a luciferase assay system (e.g., Nano-Glo® Luciferase Assay System, Promega) and a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal to the virus control (no compound).

-

Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the EC50 value.

-

FRET-Based Mpro Inhibition Assay (In Vitro)

This biochemical assay directly measures the inhibitory activity of this compound on the purified Mpro enzyme using a fluorescence resonance energy transfer (FRET) substrate.

Workflow for FRET-Based Mpro Inhibition Assay

Caption: Workflow of the FRET-Based Mpro Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Dilute purified recombinant SARS-CoV-2 Mpro to the desired concentration in assay buffer.

-

Prepare a FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

-

Assay Setup: In a 384-well plate, add the diluted Mpro and this compound dilutions. Include appropriate controls (no enzyme, no inhibitor).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically for 15-30 minutes using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Normalize the velocities to the no-inhibitor control.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

Disclaimer: These protocols are intended for research purposes only and should be performed in appropriate biosafety level (BSL) facilities by trained personnel. All work with live SARS-CoV-2 must be conducted in a BSL-3 laboratory. It is recommended to optimize assay conditions for specific cell lines and virus strains.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Structural Basis of Main Proteases of Coronavirus Bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]

- 5. Inhibitory efficacy and structural insights of this compound against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Bofutrelvir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Bofutrelvir (also known as FB2001), a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] The protocols outlined below are based on established animal models for SARS-CoV-2 and general principles of antiviral drug evaluation.

Introduction to this compound

This compound is a potent antiviral agent that targets the highly conserved main protease of SARS-CoV-2, an enzyme essential for viral replication.[1] It features an aldehyde warhead at its C-terminus, which covalently binds to the catalytic cysteine residue of Mpro.[1] Preclinical studies have demonstrated its broad-spectrum activity against various coronaviruses and a high barrier to resistance.[1] Animal model studies have indicated that this compound significantly inhibits viral replication in key target organs, including the lungs and brain.[1]

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data for the preclinical evaluation of this compound. Commonly used models for SARS-CoV-2 research include mice, Syrian hamsters, ferrets, and non-human primates (NHPs).[3][4][5] The choice of model depends on the specific research question, with each having distinct advantages and limitations.

Table 1: Comparison of Animal Models for SARS-CoV-2 Research

| Animal Model | Key Characteristics & Advantages | Disadvantages | Recommended Use for this compound Evaluation |

| Mice (Mus musculus) | - Cost-effective and readily available.- Genetically well-characterized, with numerous transgenic (e.g., hACE2) and knockout strains available.[6] | - Wild-type mice are not susceptible to ancestral SARS-CoV-2 strains.- Disease pathology may not fully recapitulate severe human COVID-19. | - Efficacy studies in hACE2 transgenic mice.- Pharmacokinetic (PK) and initial toxicology studies. |

| Syrian Hamster (Mesocricetus auratus) | - Susceptible to SARS-CoV-2 infection, developing robust viral replication in the respiratory tract.[5]- Exhibits clinical signs and lung pathology that mimic aspects of human COVID-19.[5] | - Limited availability of immunological reagents compared to mice. | - Efficacy studies to assess reduction in viral load and lung pathology.- Evaluation of therapeutic and prophylactic potential. |

| Ferret (Mustela putorius furo) | - Susceptible to SARS-CoV-2 and can transmit the virus.- Develops mild to moderate respiratory illness, similar to many human cases. | - Larger size and specialized housing requirements increase costs.- Disease is generally not severe. | - Transmission studies.- Evaluation of antiviral effects on upper respiratory tract viral shedding. |

| Non-Human Primates (e.g., Rhesus Macaques) | - Closest phylogenetic relationship to humans, with similar immune responses and ACE2 receptor.[4]- Recapitulate many clinical and pathological features of human COVID-19. | - Significant ethical considerations and high cost.- Require specialized facilities and handling. | - Advanced efficacy and safety studies.- Pharmacokinetic/pharmacodynamic (PK/PD) modeling. |

Experimental Protocols

Efficacy Evaluation in hACE2 Transgenic Mice

This protocol describes a typical efficacy study of this compound in K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[6]

Materials:

-

K18-hACE2 transgenic mice (6-8 weeks old, mixed sex)

-

SARS-CoV-2 virus stock (e.g., a relevant variant of concern)

-

This compound formulation for administration (e.g., in a suitable vehicle)

-

Vehicle control

-

Anesthesia (e.g., isoflurane)

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

-

Euthanasia agent (e.g., CO2, cervical dislocation)

-

Equipment for tissue homogenization, RNA extraction, and RT-qPCR

-

Equipment for tissue fixation and histopathological analysis

Procedure:

-

Acclimatization: Acclimatize mice to the BSL-3 facility for at least 72 hours before the experiment.

-

Virus Challenge: Anesthetize mice and intranasally inoculate with a predetermined dose of SARS-CoV-2 (e.g., 10^4 to 10^5 TCID50) in a small volume (e.g., 20-50 µL).

-

Group Allocation: Randomly assign mice to treatment and control groups (n=8-10 per group):

-

Vehicle control group

-

This compound treatment group(s) (different dose levels)

-

Positive control group (e.g., another approved antiviral) (optional)

-

-

Drug Administration:

-

Initiate treatment at a specified time point post-infection (e.g., 4 hours for prophylaxis or 12-24 hours for therapeutic evaluation).

-

Administer this compound via the intended clinical route (e.g., intravenous, oral gavage, or inhalation).[1][2]

-

Continue treatment according to the desired dosing schedule (e.g., once or twice daily for 5 days).

-

-

Monitoring:

-

Monitor body weight and clinical signs of disease daily.

-

Euthanize animals that reach pre-defined humane endpoints (e.g., >20-25% weight loss).

-

-

Endpoint Analysis (e.g., Day 5 post-infection):

-

Euthanize all remaining animals.

-

Collect lung tissue for viral load determination (RT-qPCR and/or TCID50 assay) and histopathological analysis.

-

Collect other relevant tissues (e.g., brain, nasal turbinates) as needed.

-

-

Data Analysis:

-

Calculate viral titers in tissue homogenates.

-

Score lung tissue sections for inflammation and damage.

-

Statistically compare the outcomes between treatment and control groups.

-

Pharmacokinetic (PK) Study in Mice